molecular formula C12H12I3N2NaO2 B127679 依波特钠 CAS No. 1221-56-3

依波特钠

货号: B127679
CAS 编号: 1221-56-3
分子量: 619.94 g/mol
InChI 键: ZFHZUGUCWJVEQC-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Chemical Properties and Mechanism of Action

Ipodate sodium is an organoiodide compound that exhibits high lipid solubility and radiopaque properties, making it useful in medical imaging. It functions by inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3), which is a more active thyroid hormone. This inhibition plays a critical role in managing hyperthyroid conditions by reducing circulating levels of T3 and T4, thereby alleviating symptoms associated with hyperthyroidism .

Treatment of Hyperthyroidism

Graves' Disease Management:
Ipodate sodium has been employed as a treatment option for Graves' disease, a common cause of hyperthyroidism. Studies have indicated that administering ipodate sodium (typically 500 mg daily) effectively normalizes serum T3 and T4 levels in patients. For instance, a study involving seven patients demonstrated a significant reduction in plasma T3 levels from 4.90 ± 1.80 nmol/L to 1.70 ± 0.30 nmol/L over four days of treatment .

Thyroid Storm:
In emergency situations like thyroid storm, ipodate sodium can be administered to rapidly decrease T3 and T4 levels. The compound releases iodine into circulation upon metabolism, contributing to the reduction of these hormones .

Preparation for Thyroidectomy

Ipodate sodium is also utilized in preparing patients with hyperthyroidism for subtotal thyroidectomy when conventional treatments are ineffective or contraindicated. In studies, patients treated with ipodate showed similar postoperative outcomes compared to those prepped with traditional antithyroid medications .

Case Studies and Research Findings

StudyPopulationDosageDurationOutcomes
Chopra et al. (1995)5 patients with subacute thyroiditis0.5 g daily15-60 daysNormalization of serum T3; no side effects reported
Iodine Uptake Study7 Graves' disease patients500 mg daily5 daysSignificant reduction in plasma T3; effective pre-surgical preparation
Hyperthyroidism Management10 patients with Graves' disease1 g daily + propranololNot specifiedImprovement in clinical symptoms; effective adjunct therapy

Safety and Efficacy

While ipodate sodium is not FDA-approved for these uses, clinical evidence suggests it is generally well-tolerated with minimal side effects when used appropriately. Its ability to quickly normalize thyroid hormone levels makes it a valuable option in specific clinical scenarios .

生化分析

Biochemical Properties

Ipodate sodium plays a significant role in biochemical reactions. As it is metabolized, it releases iodine into circulation . This interaction with iodine helps bring the T3 and T4 levels back down . Ipodate sodium also inhibits the conversion of T4 to T3, which is more potent .

Cellular Effects

Ipodate sodium has profound effects on various types of cells and cellular processes. For instance, it has been used to treat Graves’ disease and thyroid storm . Long-term treatment with ipodate sodium given by mouth reduced levels of T3 and T4 in patients . This indicates that ipodate sodium influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of ipodate sodium is quite complex. As it is metabolized, it releases iodine into circulation . This release of iodine helps bring the T3 and T4 levels back down . Furthermore, ipodate sodium inhibits the conversion of T4 to T3, which is more potent .

Temporal Effects in Laboratory Settings

It is known that iodine uptake returns to normal within seven days, indicating control with ipodate sodium .

Metabolic Pathways

Ipodate sodium is involved in the metabolic pathways related to thyroid hormone regulation . It releases iodine into circulation as it is metabolized, which helps bring the T3 and T4 levels back down .

Transport and Distribution

Due to its high degree of lipid solubility , it can be inferred that it may be able to pass through lipid bilayers and distribute within cells and tissues.

Subcellular Localization

Given its role in thyroid hormone regulation , it can be hypothesized that it may localize in areas of the cell involved in hormone synthesis and regulation.

准备方法

合成路线和反应条件

依波特钠是通过一系列涉及苯环碘化的化学反应合成的。该过程通常包括以下步骤:

工业生产方法

依波特钠的工业生产涉及在受控条件下进行大规模化学合成,以确保高纯度和高收率。该过程包括:

化学反应分析

反应类型

依波特钠会发生几种类型的化学反应,包括:

常用的试剂和条件

参与依波特钠反应中常用的试剂包括:

形成的主要产物

这些反应形成的主要产物包括各种碘化苯衍生物及其相应的钠盐 .

相似化合物的比较

依波特钠可以与其他含碘的不透射线对比剂进行比较,例如:

    碘普酸: 结构和功能相似,用于胆囊造影.

    碘海醇: 另一种含碘的对比剂,用于各种影像学检查。

    碘克沙醇: 一种广泛用于 CT 扫描和血管造影的不透射线对比剂。

独特性

依波特钠的独特性在于它既是不透射线对比剂,又具有非处方治疗甲状腺相关疾病的作用。 它抑制 T4 向 T3 转化的能力使其与其他对比剂区分开来 .

生物活性

Ipodate sodium, also known as iopanoic acid, is a compound with significant biological activity, particularly in the context of thyroid function and diagnostic imaging. This article delves into its mechanisms of action, pharmacokinetics, clinical applications, and research findings.

Overview

Ipodate sodium is primarily used as a radiopaque agent for imaging studies and has been investigated for its therapeutic effects in managing hyperthyroidism. Its molecular formula is C12H12I3N2O2.NaC_{12}H_{12}I_3N_2O_2.Na with a molecular weight of approximately 620 g/mol. The compound's structure allows for high lipid solubility, facilitating its absorption and distribution in biological systems .

Target Interactions

Ipodate sodium exerts its effects mainly on the thyroid gland and gallbladder. It inhibits the enzyme deiodinase, which is responsible for converting thyroxine (T4) to the more active triiodothyronine (T3). This inhibition leads to decreased levels of T3 and T4 in the serum, making it useful in treating hyperthyroid conditions .

Cellular Effects

The compound binds to plasma proteins, particularly albumin, which limits its free concentration in the bloodstream. This binding is crucial as it modulates the compound's bioavailability and activity. Studies have shown that ipodate can reduce serum T3 levels by approximately 43% within four days of administration . Additionally, it has been observed to enhance T3 effects at the cellular level despite not significantly affecting serum thyroid-stimulating hormone (TSH) levels .

Pharmacokinetics

Ipodate sodium is administered orally and is rapidly absorbed through passive diffusion in the gastrointestinal tract. The presence of bile salts enhances its absorption. Peak serum concentrations are typically reached within five hours post-administration, with effects lasting over 60 hours .

Hyperthyroidism Management

Clinical trials have demonstrated that ipodate sodium is effective in managing hyperthyroidism associated with subacute thyroiditis. In a study involving five patients treated with daily doses of 0.5 g for up to 60 days, significant reductions in serum T3 levels were noted alongside clinical improvements such as weight gain and symptom relief without adverse effects .

Diagnostic Imaging

Ipodate sodium is primarily utilized in cholecystography for visualizing biliary ducts during X-ray imaging. Its radiopaque properties allow for clear imaging of the gallbladder and biliary channels, assisting in diagnosing various gastrointestinal conditions .

Case Studies and Experimental Data

  • Hyperthyroidism Treatment : In a clinical trial involving patients with hyperthyroidism due to subacute thyroiditis, ipodate sodium was administered orally. Results indicated prompt normalization of serum T3 levels and significant clinical improvement without side effects .
  • In Vitro Studies : Research has shown that ipodate sodium inhibits T3 receptor binding in vitro, indicating potential competitive inhibition of T3 action at cellular receptors .
  • Animal Models : Studies on thyroidectomized rats revealed that administration of ipodate led to decreased mitochondrial enzyme activity associated with thyroid hormone action, supporting its role as an inhibitor of T4 to T3 conversion .

Summary Table of Key Findings

Study TypeSubjectDose/DurationOutcome
Clinical TrialHyperthyroid Patients0.5 g daily for 15-60 daysNormalization of serum T3; symptom relief
In VitroCell LinesVarious concentrationsInhibition of T3 receptor binding
Animal StudyThyroidectomized Rats6 mg/100 g body weightDecreased mitochondrial enzyme activity

属性

IUPAC Name

sodium;3-[3-(dimethylaminomethylideneamino)-2,4,6-triiodophenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13I3N2O2.Na/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h5-6H,3-4H2,1-2H3,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHZUGUCWJVEQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12I3N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048271
Record name Ipodate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221-56-3
Record name Ipodate sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001221563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipodate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium iopodate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPODATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F316LLW9WW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipodate sodium
Reactant of Route 2
Reactant of Route 2
Ipodate sodium
Reactant of Route 3
Ipodate sodium
Reactant of Route 4
Reactant of Route 4
Ipodate sodium
Reactant of Route 5
Reactant of Route 5
Ipodate sodium
Reactant of Route 6
Reactant of Route 6
Ipodate sodium
Customer
Q & A

Q1: What is the primary mechanism of action of sodium iopodate in the context of hyperthyroidism?

A: Sodium iopodate exerts its effect on hyperthyroidism primarily by inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3) in peripheral tissues. [] This leads to a decrease in serum T3 levels, ultimately mitigating the effects of hyperthyroidism. [, , ] It's important to note that this effect is distinct from its action as a radiocontrast agent in cholecystography.

Q2: Are there any documented cases of sodium iopodate treatment failure in hyperthyroidism?

A: Yes, while sodium iopodate can be effective in controlling hyperthyroidism, a case study reported the development of severe resistant hyperthyroidism in a patient undergoing long-term treatment with sodium iopodate. [] This suggests that sodium iopodate may not be suitable for long-term management in all hyperthyroid patients.

Q3: How does sodium iopodate affect thyroid hormone levels in the body?

A3: Research shows that sodium iopodate administration leads to significant changes in serum iodothyronine patterns:

  • Decrease in T3: Sodium iopodate causes a significant decrease in both total and free T3 levels, reaching their lowest point around day 4 after ingestion. []
  • Increase in Reverse T3 (rT3): A marked increase in both total and free rT3 levels is observed, peaking around day 3 after ingestion. []
  • Effect on T4: While total and free T4 levels show a slight increase, these changes are generally not statistically significant. []
  • Increase in TSH: A notable increase in thyroid-stimulating hormone (TSH) levels is also observed, most prominent around day 3. []

Q4: How does the effect of sodium iopodate on thyroid hormones differ from other cholecystographic agents?

A: Studies comparing the effects of different cholecystographic agents on serum iodothyronines revealed that while they all induce a decrease in T3 and an increase in rT3, the extent of these changes varies. [] Sodium iopodate appears to cause the most significant change in rT3 levels compared to iobenzamic acid, tyropanoic acid, and iopanoic acid. []

Q5: How does sodium iopodate compare to other cholecystographic agents in terms of efficacy and side effects?

A: Clinical comparisons of sodium iopodate (Oragrafin) with other cholecystographic agents like iopanoic acid (Telepaque) [, ], tyropanoic acid (Bilopaque) [], and iocetamic acid (Cholebrine) [, ] have been conducted. While iopanoic acid tends to produce denser gallbladder shadows and higher common duct opacification, it is also associated with a higher incidence of side effects such as diarrhea and dysuria. [] Sodium iopodate, on the other hand, has a higher frequency of dim and absent gallbladder shadows and a lower incidence of common duct opacification and side effects. [] Iocetamic acid demonstrates better opacification, fewer repeat examinations, and slightly greater common duct opacification compared to sodium iopodate. []

Q6: Has sodium iopodate been studied for its potential interaction with thyroid hormone receptors at the cellular level?

A: Yes, in vitro studies using dispersed human skin fibroblasts investigated the interaction of sodium iopodate with nuclear thyroid hormone receptors. [] The study showed that sodium iopodate could interfere with the nuclear binding of triiodothyronine (T3), albeit at a much higher concentration compared to T3 itself. [] This suggests that while sodium iopodate may interact with thyroid hormone receptors, its affinity for these receptors is significantly lower than that of actual thyroid hormones.

Q7: Does sodium iopodate administration affect the pituitary-thyroid axis?

A: Research suggests that sodium iopodate administration does influence the pituitary-thyroid axis. While it leads to an increase in TSH levels, studies have shown that the pituitary gland's responsiveness to thyrotropin-releasing hormone (TRH) remains intact. [] This suggests that the observed increase in TSH is likely a compensatory response to the decrease in T3 levels rather than a direct effect of sodium iopodate on the pituitary gland.

Q8: What is known about the absorption, distribution, metabolism, and excretion of sodium iopodate?

A: Research utilizing isolated rat intestinal segments labeled with radioactive iodine (125I) provides insights into the pharmacokinetics of sodium iopodate: [, ]

  • Absorption: Sodium iopodate appears to be absorbed across the intestinal mucosa, as evidenced by the transfer of radioactivity from the mucosal to the serosal side of the intestinal segments. []
  • Tissue Distribution: The study shows accumulation of radioactivity in the intestinal tissue, indicating that sodium iopodate is distributed to and retained within the intestinal wall. []
  • Metabolism: Analysis of the serosal fluid revealed the presence of both unchanged sodium iopodate and its metabolites, indicating that the compound undergoes metabolic transformation. []
  • Excretion: While the specific excretion pathways were not fully elucidated, the presence of inorganic iodine in the serosal fluid suggests that deiodination might be one of the metabolic pathways involved. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。